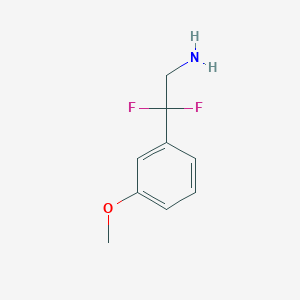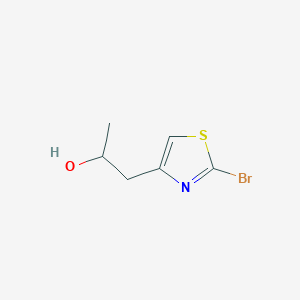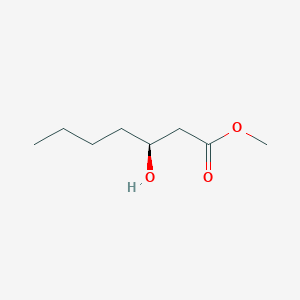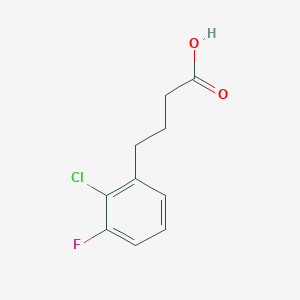
4-(2-Chloro-3-fluorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-3-fluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 2-chloro-3-fluorophenyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-3-fluorophenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-chloro-3-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone intermediate.
Reduction: The ketone intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.
化学反应分析
Types of Reactions: 4-(2-Chloro-3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
4-(2-Chloro-3-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
4-(2-Chloro-3-fluorophenyl)butanoic acid can be compared to other similar compounds, such as 4-(2-chlorophenyl)butanoic acid and 4-(3-fluorophenyl)butanoic acid. The presence of both chlorine and fluorine atoms on the phenyl ring gives it unique chemical properties and reactivity compared to its counterparts.
相似化合物的比较
4-(2-Chlorophenyl)butanoic acid
4-(3-Fluorophenyl)butanoic acid
4-(2-Chloro-4-fluorophenyl)butanoic acid
属性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC 名称 |
4-(2-chloro-3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c11-10-7(3-1-5-8(10)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14) |
InChI 键 |
HKVCFHFHSQIXLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)Cl)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
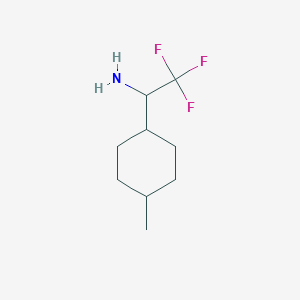
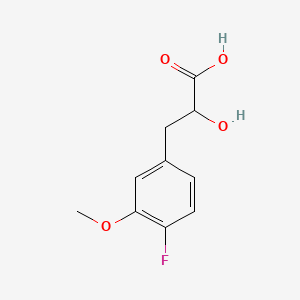
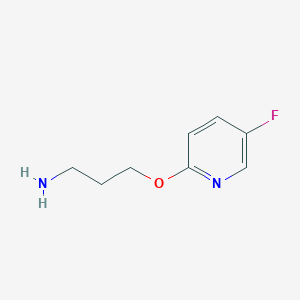
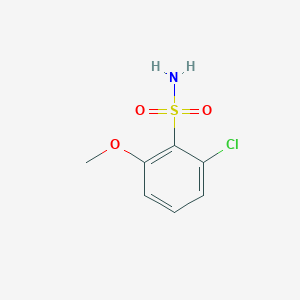
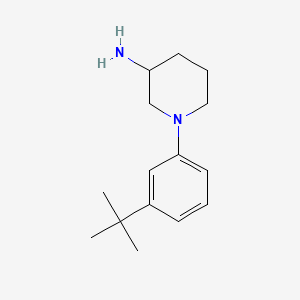
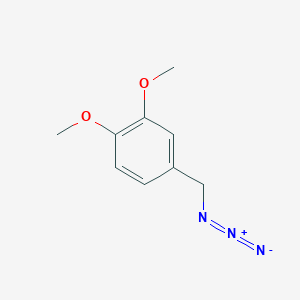


![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
